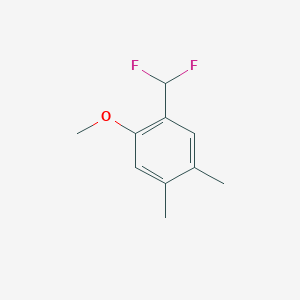

2-Difluoromethyl-4,5-dimethylanisole

Description

This compound’s structural uniqueness lies in the combination of electron-donating (methyl, methoxy) and electron-withdrawing (difluoromethyl) groups, which influence its electronic, steric, and reactivity profiles.

Properties

IUPAC Name |

1-(difluoromethyl)-2-methoxy-4,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJKPMPTQSGIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4,5-Dimethylanisole (2-methoxy-4,5-dimethylbenzene) serves as the aromatic scaffold.

- Difluoromethylation reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or TMSCF2H (trimethylsilyl difluoromethane) are commonly employed for introducing the -CF2H group.

Key Steps

- Electrophilic or nucleophilic difluoromethylation : The difluoromethyl group can be introduced via transition-metal catalyzed coupling reactions or radical-mediated processes.

- Regioselective functionalization : Directing groups or steric/electronic effects from the 4,5-dimethyl and methoxy substituents influence substitution at the 2-position.

- Post-functionalization purification : Recrystallization or chromatographic methods to isolate the pure product.

Detailed Preparation Methods

Stepwise Difluoromethylation via Aryl Halide Intermediates

One robust approach involves the synthesis of an aryl halide intermediate (e.g., 2-halogen-4,5-dimethylanisole), followed by palladium-catalyzed coupling with difluoromethyl sources.

- Synthesis of 2-halogen-4,5-dimethylanisole : Halogenation at the 2-position is achieved by electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under controlled conditions.

- Difluoromethylation coupling : The aryl halide undergoes cross-coupling with reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate in the presence of a palladium catalyst and base. This method was demonstrated by Amii et al., who showed a three-step one-pot protocol involving coupling, hydrolysis, and decarboxylation to yield difluoromethyl arenes.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Halogenation | NBS or NIS, solvent (e.g., CCl4), light or heat | 2-Halo-4,5-dimethylanisole | 70-85 |

| Coupling | Pd catalyst, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, base (e.g., Cs2CO3) | α-Difluoroacetate intermediate | 60-75 |

| Hydrolysis & Decarboxylation | Acid/base hydrolysis, heat | 2-Difluoromethyl-4,5-dimethylanisole | 50-65 |

Direct Difluoromethylation via Radical or Copper-Mediated Processes

Recent advances have shown that direct difluoromethylation of electron-rich arenes such as anisoles can be achieved under milder conditions:

- Copper-mediated difluoromethylation : Use of copper(I) complexes with TMSCF2H enables the generation of a [CuCF2H] species, which transfers the difluoromethyl group to the aromatic ring.

- Radical difluoromethylation : Photoredox or radical initiators generate difluoromethyl radicals that add to the aromatic ring, followed by rearomatization.

These methods are advantageous for late-stage functionalization and avoid the need for prefunctionalized aryl halides.

| Method | Catalyst/Reagents | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Copper-mediated | Cu(I) complex, excess TMSCF2H | Ambient to 80°C | High regioselectivity for 2-position | 55-70 |

| Radical-mediated | Photoredox catalyst, CF2H radical precursor | Visible light, mild | Moderate regioselectivity | 40-60 |

Methylation and Other Substituent Modifications

The presence of methyl groups at 4 and 5 positions can be introduced early or late in the synthesis:

- Methylation of hydroxy intermediates : Hydroxy groups on aromatic rings can be methylated using dimethyl sulfate or methyl iodide under basic conditions to form anisoles.

- Use of substituted starting materials : Commercially available 4,5-dimethylanisole can be directly used for difluoromethylation.

Research Findings and Spectral Characterization

- The difluoromethyl group significantly influences the physical and chemical properties of the anisole derivative, including lipophilicity and electronic effects.

- Spectroscopic data such as ^1H, ^13C, and ^19F NMR confirm the introduction of the difluoromethyl group, with characteristic signals for -CF2H protons and carbons.

- Infrared spectroscopy shows ether bands (~1260 cm^-1) and C-F stretching vibrations.

- Elemental analysis and melting points are consistent with the expected product.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halide intermediate + Pd coupling | 2-Halo-4,5-dimethylanisole, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Pd catalyst | Heating, inert atmosphere | High regioselectivity, well-established | Multi-step, moderate yields |

| Copper-mediated direct difluoromethylation | TMSCF2H, Cu(I) complex | Mild heating | Mild conditions, late-stage functionalization | Requires excess reagent, catalyst cost | |

| Radical difluoromethylation | CF2H radical precursors, photoredox catalyst | Visible light irradiation | Simple setup, versatile | Lower regioselectivity, side reactions possible |

Chemical Reactions Analysis

Types of Reactions: 2-Difluoromethyl-4,5-dimethylanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols or quinones.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Difluoromethylated phenols or quinones.

Reduction: Methylated anisole derivatives.

Substitution: Functionalized aromatic compounds with diverse substituents.

Scientific Research Applications

2-Difluoromethyl-4,5-dimethylanisole finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-4,5-dimethylanisole involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dimethylanisole (CAS 6984-46-9)

- Structure : Methoxy group at the 2-position and methyl groups at the 2- and 5-positions.

- Key Properties: Electronic Effects: The methoxy group enhances aromatic ring electron density, while methyl groups contribute steric bulk. NMR Relaxation: Methyl group rotation in 2,5-dimethylanisole has been studied via ¹³C NMR, showing spin-rotational relaxation influenced by substituent positions .

Comparison :

The addition of a difluoromethyl group in 2-Difluoromethyl-4,5-dimethylanisole introduces strong electron-withdrawing effects (-CF₂H), likely reducing electron density at the aromatic ring compared to 2,5-dimethylanisole. This could alter reactivity in electrophilic substitution reactions and enhance stability under oxidative conditions.

4-Bromo-3,5-dimethylanisole (CAS 6267-34-1)

- Structure : Bromine at the 4-position, methyl groups at 3- and 5-positions, and methoxy at the 1-position.

- Key Properties :

Comparison :

Replacing bromine with a difluoromethyl group eliminates halogen-mediated reactivity but introduces fluorine’s electronegativity. This substitution may reduce environmental toxicity (WGK classification) and enhance metabolic stability in bioactive molecules.

Fluorinated Benzimidazole Derivatives

- Structure : Fluorinated analogs like 5-fluoro-benzimidazoles (e.g., compound 4a-f in ).

- Key Properties :

This could similarly improve pharmacokinetic profiles if used in medicinal chemistry.

Tabulated Comparison of Key Parameters

Biological Activity

2-Difluoromethyl-4,5-dimethylanisole (DFMDA) is an organic compound with the molecular formula C10H12F2O. It features a difluoromethyl group attached to a dimethylanisole structure, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising biological activity, including antimicrobial and anticancer properties.

The biological activity of DFMDA is primarily attributed to its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound's lipophilicity and binding affinity to biological molecules, which may modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, including:

- Antimicrobial Activity : DFMDA has been investigated for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that DFMDA may induce apoptosis in cancer cells through specific signaling pathways.

Research Findings and Case Studies

- Antimicrobial Studies : Research has shown that DFMDA exhibits significant antimicrobial activity against a range of pathogens. In vitro assays demonstrated that DFMDA can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antimicrobial agents.

- Anticancer Activity : In a study assessing the cytotoxic effects of DFMDA on various cancer cell lines, results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that DFMDA triggers apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of DFMDA:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Difluoromethyl-4,5-dimethylanisole | DFMDA Structure | High | Moderate |

| 2-Trifluoromethyl-4,5-dimethylanisole | Similar structure with trifluoromethyl group | Moderate | Low |

| 2-Chloromethyl-4,5-dimethylanisole | Similar structure with chloromethyl group | Low | Moderate |

This table illustrates that while DFMDA exhibits higher antimicrobial activity than its trifluoromethyl analogs, it maintains moderate anticancer effects compared to related compounds.

Synthesis and Applications

DFMDA is synthesized through difluoromethylation processes involving advanced reagents and conditions that ensure high yields and purity. Its applications extend beyond biological research; it serves as a building block in the synthesis of complex organic molecules and as a precursor for pharmaceutical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Difluoromethyl-4,5-dimethylanisole, considering its fluorinated and methoxy substituents?

- Methodological Answer : The synthesis can leverage nucleophilic aromatic substitution or fluoromethylation agents (e.g., ClCF₂H or BrCF₂H) under anhydrous conditions. For methoxy groups, protect phenolic intermediates via methyl ether formation before fluorination. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via HPLC. Reflux in polar aprotic solvents like DMSO (18 hours, 65–80°C) enhances reaction efficiency, as demonstrated in analogous triazole syntheses . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How should researchers characterize 2-Difluoromethyl-4,5-dimethylanisole to confirm structural integrity?

- Methodological Answer : Employ a multi-spectral approach:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) signals at δ ~3.8 ppm (singlet) and aromatic protons split by fluorine coupling.

- ¹⁹F NMR : Verify difluoromethyl (-CF₂H) peaks at δ -80 to -90 ppm (doublet due to coupling with adjacent protons).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ matching the molecular formula (C₁₀H₁₁F₂O₂; exact mass 210.08 g/mol).

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., 141–143°C for structurally similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of 2-Difluoromethyl-4,5-dimethylanisole?

- Methodological Answer : Contradictions often arise from impurities or regiochemical variations. Strategies include:

- High-Resolution NMR Titration : Use deuterated solvents (CDCl₃) and 2D-COSY to differentiate positional isomers.

- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis.

- Batch Consistency Checks : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) to minimize side products. Cross-validate with computational modeling (DFT calculations for expected NMR shifts) .

Q. What experimental design considerations are critical when assessing the biological activity of 2-Difluoromethyl-4,5-dimethylanisole?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) in enzyme inhibition assays (e.g., cytochrome P450 or kinase targets). Include positive controls (e.g., known inhibitors) and solvent blanks.

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to differentiate therapeutic vs. toxic effects.

- Ethical Compliance : Adhere to non-clinical use guidelines, as fluorinated aromatics are not FDA-approved for therapeutic applications .

Q. How can researchers optimize reaction yields for 2-Difluoromethyl-4,5-dimethylanisole in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for fluoromethylation efficiency.

- Solvent Optimization : Compare DMSO, DMF, and THF for reaction kinetics. Polar aprotic solvents enhance fluorophilicity.

- Process Analytics : Use in-situ FTIR to monitor intermediate formation and terminate reactions at peak yield (typically 60–70% for multi-step fluorinations) .

Data Contradiction & Analysis

Q. How should researchers interpret conflicting biological activity data for 2-Difluoromethyl-4,5-dimethylanisole across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) and cell line specificity.

- Statistical Reconciliation : Apply ANOVA or mixed-effects models to identify outliers or batch effects.

- Mechanistic Studies : Use molecular docking simulations to predict binding affinities and validate via SPR (surface plasmon resonance) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.